molecular formula C15H10Br3N3O5 B11545321 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11545321
M. Wt: 552.0 g/mol
InChI Key: ZPTBWYZTFJPHPG-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in redox reactions, while the bromophenoxy group can interact with various biomolecules. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of three bromine atoms in the phenoxy group also distinguishes it from other similar compounds, potentially enhancing its chemical stability and reactivity .

Properties

Molecular Formula

C15H10Br3N3O5

Molecular Weight

552.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br3N3O5/c16-9-4-11(17)15(12(18)5-9)26-7-14(23)20-19-6-8-3-10(21(24)25)1-2-13(8)22/h1-6,22H,7H2,(H,20,23)/b19-6+

InChI Key

ZPTBWYZTFJPHPG-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.